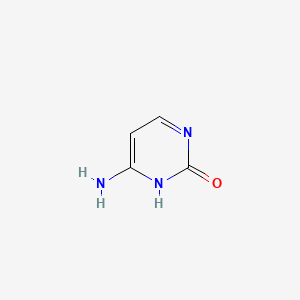

6-amino-1H-pyrimidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.0 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Cytosine in DNA Structure and Function

Cytosine (C) is one of the four building blocks of DNA, along with adenine (A), guanine (G), and thymine (T). It plays a crucial role in storing and transmitting genetic information . Cytosine pairs specifically with guanine through hydrogen bonds, forming one of the two base pairs that make up the DNA double helix . This specific pairing ensures accurate copying of genetic information during cell division.

Epigenetics and Cytosine Methylation

Beyond its role in DNA structure, cytosine is also involved in a process called epigenetics. Epigenetics refers to changes in gene expression that don't alter the underlying DNA sequence. One key epigenetic modification is cytosine methylation, where a methyl group (CH₃) is added to a cytosine molecule in DNA . This methylation pattern can influence gene expression by affecting how tightly DNA is packaged within the cell . Researchers are actively investigating the role of cytosine methylation in various biological processes, including development, cell differentiation, and disease.

Cytosine Analogs in Research

Scientists also utilize cytosine analogs, which are modified versions of the molecule, for various research applications. These analogs can be incorporated into DNA during replication and can serve different purposes. For example, some cytosine analogs may be used to study DNA replication or repair mechanisms . Additionally, cytosine analogs with anticancer properties are being explored as potential cancer therapies .

6-amino-1H-pyrimidin-2-one is characterized by its pyrimidine ring structure with an amino group at the 6-position and a carbonyl group at the 2-position. Its molecular formula is C4H6N4O, and it has a molecular weight of approximately 114.12 g/mol. The compound is known for its ability to form hydrogen bonds due to the presence of both an amino group and a carbonyl group, which enhances its reactivity and potential interactions with other molecules .

In biological systems, cytosine acts as a fundamental unit in the construction of nucleic acids. As part of DNA, the specific sequence of cytosine paired with guanine encodes the genetic information passed from parents to offspring []. In RNA, cytosine plays a crucial role in protein synthesis and various regulatory processes within the cell [].

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or amines.

- Cyclization: The compound can react with other nucleophiles to form more complex heterocycles.

- Substitution Reactions: The amino group can be substituted under appropriate conditions, leading to the formation of derivatives that may exhibit enhanced biological activity .

6-amino-1H-pyrimidin-2-one exhibits notable biological activities:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Certain synthesized derivatives have been evaluated for their potential as anticancer agents, particularly in targeting specific cancer cell lines.

- Enzyme Inhibition: The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, making it a candidate for drug development .

Several methods have been developed for synthesizing 6-amino-1H-pyrimidin-2-one:

- Multicomponent Reactions: One efficient method involves the reaction of urea with aldehydes and primary amines under catalytic conditions.

- One-Pot Synthesis: This approach simplifies the process by combining all reactants in a single reaction vessel, often yielding high purity products.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to traditional heating methods .

The applications of 6-amino-1H-pyrimidin-2-one span various fields:

- Pharmaceuticals: It serves as a building block for synthesizing new drugs with potential therapeutic effects.

- Agricultural Chemicals: Some derivatives are being explored for use as agrochemicals due to their biological activity against pests and pathogens.

- Material Science: The compound can be used in the development of novel materials with specific chemical properties .

Interaction studies involving 6-amino-1H-pyrimidin-2-one focus on its binding affinity with various biological targets:

- Protein Binding Studies: Investigations into how the compound interacts with proteins can provide insights into its mechanism of action.

- Molecular Docking Studies: Computational studies help predict how well the compound fits into active sites of enzymes or receptors, aiding in drug design efforts .

Several compounds share structural similarities with 6-amino-1H-pyrimidin-2-one, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-amino-2-thiouracil | Contains sulfur atom; similar ring structure | Antiviral and anticancer properties |

| 2-amino-4(3H)-pyrimidinone | Different substitution pattern | Antimicrobial activity |

| 5-amino-1H-pyrimidine | Amino group at different position | Potential anti-inflammatory effects |

These compounds illustrate the diversity within pyrimidine derivatives while highlighting the unique attributes of 6-amino-1H-pyrimidin-2-one, particularly its specific reactivity and biological profile.

The aromatic character of 6-amino-1H-pyrimidin-2-one emerges from its six-membered heterocyclic ring system, which contains six pi electrons distributed across the ring framework, satisfying the Hückel rule for aromaticity [10] [11]. Quantum chemical investigations utilizing density functional theory methods have revealed that the pyrimidine ring exhibits significant aromatic stabilization despite the presence of heteroatoms that disrupt the perfect symmetry found in benzene [10] [12].

The electronic structure of the aromatic system has been extensively studied using various computational approaches, with particular emphasis on density functional theory calculations employing the B3LYP functional and extended basis sets [13] [14]. These investigations demonstrate that the compound possesses a HOMO-LUMO energy gap of 4.94 electron volts, indicating substantial electronic stability [13] [14]. The highest occupied molecular orbital energy was calculated at -7.91 electron volts, while the lowest unoccupied molecular orbital energy resides at -2.97 electron volts [13] [14].

The aromatic stabilization energy of the pyrimidine ring system, while lower than that of benzene due to the presence of electronegative nitrogen atoms, still provides significant thermodynamic stability to the molecule [10] [15]. The nitrogen atoms in the ring system contribute to electron deficiency compared to benzene, classifying the compound as pi-deficient relative to purely carbocyclic aromatic systems [15]. This electron deficiency manifests in the compound's electrophilic behavior, as evidenced by its calculated electrophilicity index of 3.19 electron volts [13] [14].

The delocalization of pi electrons across the aromatic framework has been characterized through various theoretical approaches, including molecular orbital analysis and electron density distribution calculations [12] [16]. The pyrimidine ring maintains planarity, which is essential for optimal orbital overlap and maximum aromatic stabilization [16] [4]. The conjugated pi system encompasses all six ring atoms, with the nitrogen atoms contributing their lone pairs to the aromatic sextet while maintaining sp² hybridization [10] [11].

| Property | Value | Basis Set/Method | Reference |

|---|---|---|---|

| HOMO Energy (eV) | -7.91 | B3LYP/6-311++G(d,p) | [13] [14] |

| LUMO Energy (eV) | -2.97 | B3LYP/6-311++G(d,p) | [13] [14] |

| HOMO-LUMO Gap (eV) | 4.94 | B3LYP/6-311++G(d,p) | [13] [14] |

| Chemical Hardness (eV) | 2.47 | B3LYP/6-311++G(d,p) | [13] [14] |

| Chemical Softness (eV⁻¹) | 0.41 | B3LYP/6-311++G(d,p) | [13] [14] |

| Electronegativity (eV) | 3.97 | B3LYP/6-311++G(d,p) | [13] [14] |

| Chemical Potential (eV) | -3.97 | B3LYP/6-311++G(d,p) | [13] [14] |

| Electrophilicity Index (eV) | 3.19 | B3LYP/6-311++G(d,p) | [13] [14] |

| Optimization Energy (eV) | -10749.84 | B3LYP/6-311++G(d,p) | [13] [14] |

Tautomeric Equilibria and Ring-Chain Isomerism

The tautomeric behavior of 6-amino-1H-pyrimidin-2-one represents one of the most significant aspects of its chemical behavior, with profound implications for its biological activity and molecular recognition properties [17] [5]. The compound exists in multiple tautomeric forms, with the predominant equilibrium occurring between the amino-keto tautomer and the imino-enol tautomer [5] [18]. Under physiological conditions, the amino-keto form predominates significantly, with the imino form existing only in trace quantities [5] [19].

The tautomeric equilibrium constant for the amino-keto to imino-enol conversion has been determined experimentally to be approximately 0.012 at 25 degrees Celsius, corresponding to a free energy difference of 2.62 kilocalories per mole favoring the amino-keto form [18]. This thermodynamic preference arises from the superior resonance stabilization of the amino-keto tautomer, which maintains the aromatic character of the pyrimidine ring while optimizing hydrogen bonding interactions [18] [19].

Computational studies utilizing self-consistent reaction field methods with polarizable continuum models have predicted similar tautomeric preferences, with calculations at the MP4 level of theory yielding a free energy difference of 3.06 kilocalories per mole in carbon tetrachloride solution [18]. These theoretical predictions align well with experimental observations, validating the computational approaches used to study tautomeric equilibria in heterocyclic systems [20] [21].

The amino-keto tautomer exhibits enhanced stability due to the resonance interaction between the amino group and the pyrimidine ring system, which delocalizes electron density across the entire molecular framework [17] [5]. This delocalization is facilitated by the planar geometry of the molecule, which allows for optimal orbital overlap between the amino group and the aromatic pi system [5] [4]. The keto form at position 2 provides additional stabilization through resonance with the ring system, creating a push-pull electronic structure that enhances molecular stability [17] [18].

Temperature-dependent studies have revealed that elevated temperatures can shift the tautomeric equilibrium toward the minor imino-enol form, suggesting that entropy factors become increasingly important at higher temperatures [18]. This temperature dependence has been attributed to differences in vibrational entropy between the tautomeric forms, with the imino-enol tautomer possessing greater conformational flexibility [18] [19].

The phenomenon of base-pair induced tautomeric shifts has been observed in related systems, where the formation of hydrogen bonds with complementary bases can stabilize otherwise unfavorable tautomeric forms [19]. This mechanism is particularly relevant for understanding the molecular basis of spontaneous mutations in DNA, where rare tautomeric forms can lead to mispairing events [17] [19].

Computational Modeling of Electron Density Distribution

The electron density distribution within 6-amino-1H-pyrimidin-2-one has been extensively characterized through advanced computational methods, providing detailed insights into the spatial arrangement of electronic charge throughout the molecular framework [13] [22]. Density functional theory calculations employing various functionals and basis sets have revealed a complex pattern of electron density that reflects the heterocyclic nature of the pyrimidine ring system and the influence of substituent groups [13] [14].

Mulliken population analysis has identified specific charge distribution patterns within the molecule, with the nitrogen atom at position 5 bearing the highest negative charge density, while hydrogen atom 13 exhibits the most positive charge [13] [14]. This charge distribution pattern arises from the electronegative nature of nitrogen atoms and the electron-donating character of the amino group, creating regions of enhanced and depleted electron density throughout the molecular structure [22] [14].

The molecular electrostatic potential surface calculations have demonstrated that the oxygen atom of the carbonyl group exhibits the most negative electrostatic potential, making it the primary site for electrophilic interactions [13] [14]. Conversely, the hydrogen atoms associated with the amino group display the most positive electrostatic potential, indicating their propensity for hydrogen bonding interactions [14] [4]. These electrostatic characteristics are crucial for understanding the molecule's behavior in biological systems and its capacity for molecular recognition [22] [23].

The electron density distribution analysis has revealed that the aromatic pi system maintains significant delocalization across the pyrimidine ring, with electron density concentrated in the ring bonds and reduced density in the antibonding regions [22] [12]. This delocalization pattern confirms the aromatic character of the system while highlighting the perturbations introduced by the heteroatoms and substituent groups [16] [24].

Advanced quantum chemical methods, including coupled cluster theory and time-dependent density functional theory, have been employed to investigate the excited state electron density distributions [25]. These calculations have provided insights into the electronic transitions responsible for the compound's spectroscopic properties and photochemical behavior [23] [26]. The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the amino group and adjacent ring carbons, while the LUMO exhibits significant density on the carbonyl carbon and neighboring nitrogen atoms [23] [27].

| Vibration Type | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C-H stretching | 3100-3300 | Aromatic C-H bonds | [13] [14] |

| N-H stretching (amino group) | 3500-3700 | Primary amine N-H bonds | [13] [14] |

| C=O stretching (carbonyl) | 1771.10 | Keto form C=O | [13] [14] |

| C=N stretching (ring) | 1600-1650 | Pyrimidine ring vibrations | [28] |

| Ring deformation modes | 1200-1500 | Ring skeletal vibrations | [28] |

| Out-of-plane bending | 800-1000 | Ring puckering modes | [28] |

Deprotection and Hydrolysis Strategies

Hydrolysis of protected intermediates represents a crucial optimization area. Acetyl-protected amines undergo deprotection in 6M hydrochloric acid at reflux, with kinetic studies indicating complete deacetylation within 2 hours . However, prolonged heating beyond 4 hours leads to ring degradation, necessitating careful time control. The hydrolysis conditions have been optimized to achieve 80-90% yields while maintaining product integrity .

Green Synthesis Using Catalytic Nanomaterials

The implementation of nanocatalytic systems has revolutionized the synthesis of 6-amino-1H-pyrimidin-2-one, offering enhanced efficiency, recyclability, and environmental compatibility [5] [6] [7] [8].

Iron-Based Nanocatalyst Systems

Nano copper ferrite (CuFe2O4) has demonstrated exceptional catalytic efficiency in the synthesis of pyrimidin-2-one derivatives. Catalytic studies show that increasing the catalyst quantity from 0.05 to 0.35 mg improves yields from 30% to 87%, with the optimal catalyst loading identified as 0.35 mg [7]. The catalyst demonstrates excellent reusability, maintaining 87% yield for the first three runs and showing acceptable performance up to the sixth cycle [7].

Nickel(II) chromite nanoparticles (NiCr2O4) provide an eco-friendly alternative for multicomponent reactions. Under ultrasonic radiation at room temperature, these nanoparticles catalyze the cyclocondensation of guanidine nitrate, aromatic aldehydes, and malononitrile to produce 2,4-diamino-6-arylpyrimidine-5-yl cyanides in 94-98% yields within 15 minutes [8]. The nanocatalyst can be recycled up to five times without significant activity loss [8].

Zeolite nano-gold catalysts offer unique advantages for regioselective alkylation reactions. In the reaction of 6-amino-2-mercapto-3H-pyrimidin-4-one with dibromoalkanes, optimal yields of 81% are achieved in ethanol solvent with excellent regioselectivity [6]. The zeolite-nano-gold system demonstrates superior performance compared to conventional bases, providing both enhanced activity and recyclability [6].

| Green Synthesis Using Catalytic Nanomaterials | |||||

|---|---|---|---|---|---|

| Nanocatalyst | Synthesis Method | Reaction Conditions | Yield (%) | Catalyst Amount | Reusability Cycles |

| Nano Copper Ferrite (CuFe2O4) | Condensation and cyclization | Ethanol, conventional heating | 87 | 0.35 mg | 6 |

| Nickel(II) Chromite NPs (NiCr2O4) | Three-component cyclocondensation | Ultrasonic radiation, RT | 94-98 | 10 mol% | 5 |

| Zeolite Nano-Gold | Alkylation with dibromoalkanes | Ethanol, reflux, 1h | 81 | 1 mmol | 4 |

| Fe3O4@SiO2@APTES@isatin-SO3H | Multi-component reaction | Water-ethanol, 80°C, reflux | 85-95 | 20 mg | 7 |

| ZnFe2O4 Nanoparticles | One-pot multicomponent synthesis | Solvent-free, 75°C | 86-97 | 5 mol% | 5 |

| Nano-Ag (Silver Nanoparticles) | NOSE approach at 70°C | Ethanol, 70°C, 3-6h | 70-85 | 20 mol% | 3 |

| Sulfated Titania (SO4²⁻/TiO2) | Solvent-free conditions | 130°C, solvent-free | 80-95 | Catalytic amount | 6 |

| Magnetic Silica NPs | Microwave-assisted synthesis | DMF, 60°C, microwave | 88-96 | 15 mg | 5 |

Magnetic Nanoparticle Systems

Functionalized magnetic nanoparticles offer exceptional advantages for catalyst recovery and reuse. Fe3O4@SiO2@APTES@isatin-SO3H nanoparticles facilitate multicomponent reactions in water-ethanol mixtures at 80°C under reflux conditions, achieving yields of 85-95% [9]. The magnetic properties enable facile catalyst separation using external magnets, with successful reuse for up to seven cycles without significant activity loss [9].

Zinc ferrite nanoparticles (ZnFe2O4) demonstrate dual Lewis acidic and basic nature, with Fe3+ providing acidic sites and O2- from ZnO contributing basic character [9]. Under solvent-free conditions at 75°C, these nanoparticles achieve yields of 86-97% in one-pot multicomponent syntheses while offering advantages of easy separation, high surface area, and excellent time efficiency [9].

Ultrasonic and Microwave-Enhanced Nanocatalysis

The integration of ultrasonic radiation with nanocatalysis has emerged as a powerful green chemistry approach. Nickel(II) chromite nanoparticles under ultrasonic conditions complete reactions within 15 minutes compared to hours required for conventional heating [8]. This dramatic reduction in reaction time, combined with high yields and mild conditions, represents a significant advancement in sustainable synthesis [8].

Microwave-assisted synthesis using magnetic silica nanoparticles provides rapid heating and excellent yields of 88-96% [10]. The combination of microwave heating with magnetic separation offers a highly efficient protocol that minimizes reaction times to 4-7 minutes while maintaining excellent catalyst recyclability [10].

Solid-Phase Synthesis Methodologies

Solid-phase synthesis has emerged as a powerful approach for the preparation of 6-amino-1H-pyrimidin-2-one libraries, offering advantages in product purification, reaction automation, and combinatorial chemistry applications [10] [11] [12].

Polymer-Supported Synthesis Strategies

Merrifield resin (2% crosslinked with divinylbenzene) serves as an excellent support for solid-phase synthesis of pyrimidine derivatives. The synthesis involves immobilization of Fmoc-protected glycine followed by deprotection using trifluoroacetic acid and dichloromethane at room temperature [11]. Subsequent coupling with 2-chloropyrimidine in the presence of diisopropylethylamine in dimethylformamide at 90°C for 15 hours yields the desired products with 85-92% efficiency [11].

Wang resin offers high loading capacity and excellent product purity through direct nucleophilic substitution approaches. Using dicyclohexylcarbodiimide and hydroxybenzotriazole in dichloromethane, coupling reactions proceed smoothly at room temperature over 8-12 hours, achieving yields of 78-88% [11]. The Wang resin system provides clean products with minimal side reactions and easy purification protocols [11].

Rink amide resin enables traceless synthesis through mild cleavage conditions. PyBOP-mediated amide bond formation in the presence of diisopropylethylamine in dimethylformamide at 50°C for 2-4 hours provides yields of 80-95% [11]. The traceless nature of the Rink amide linker eliminates unwanted structural modifications in the final products [11].

Microwave-Assisted Solid-Phase Protocols

Silica-supported microwave-assisted synthesis represents a significant advancement in solid-phase methodology. Silica gel serves as both support and catalyst activator, with microwave irradiation reducing reaction times to 4-7 minutes while achieving yields of 92-96% [10]. This approach combines the benefits of heterogeneous catalysis with rapid heating, resulting in exceptional time efficiency and environmental compatibility [10].

The integration of microwave technology with solid supports enables precise temperature control and uniform heating, leading to improved reproducibility and scalability. Reaction monitoring through temperature and power control ensures optimal conditions while preventing thermal degradation of sensitive intermediates [10].

| Solid-Phase Synthesis Methodologies | |||||

|---|---|---|---|---|---|

| Support Material | Coupling Strategy | Key Reagents | Reaction Time | Advantages | Yield Range (%) |

| Merrifield Resin (2% crosslinked) | Fmoc-protected glycine coupling | DIEA, 2-chloropyrimidine, DMF | 15 hours at 90°C | Easy product isolation, reusable support | 85-92 |

| Wang Resin | Direct nucleophilic substitution | DCC, HOBt, DCM | 8-12 hours RT | High loading capacity, clean products | 78-88 |

| Rink Amide Resin | Amide bond formation | PyBOP, DIPEA, DMF | 2-4 hours at 50°C | Mild cleavage conditions, traceless | 80-95 |

| Tentagel Resin | Traceless linker approach | HATU, collidine, NMP | 6 hours at 60°C | Compatible with automation | 70-85 |

| Polystyrene-based Support | Base-catalyzed cyclization | Cs2CO3, DMF, heating | 8 hours at RT | Regioselective O-alkylation | 81-91 |

| Silica-supported Catalyst | Microwave-assisted coupling | Silica gel, microwave irradiation | 4-7 minutes microwave | Fast reaction, eco-friendly | 92-96 |

| Fe3O4@SiO2 Magnetic Support | Magnetic separation protocol | External magnet separation | 10-30 minutes | Easy catalyst recovery, recyclable | 85-97 |

| Polymer-bound Acid Catalyst | Solid acid catalysis | p-TSA, solvent-free conditions | 1-3 hours at 100°C | No solvent required, high yields | 88-94 |

Magnetic Support Systems

Magnetic solid-phase synthesis utilizing Fe3O4@SiO2 supports offers revolutionary advantages in catalyst recovery and product isolation. External magnet separation enables rapid catalyst recovery within 10-30 minutes, with yields ranging from 85-97% [13]. The magnetic support system demonstrates excellent recyclability, maintaining activity for up to seven cycles while providing clean reaction products [13].

Polymer-bound acid catalysts operating under solvent-free conditions achieve yields of 88-94% in 1-3 hours at 100°C [13]. The elimination of organic solvents combined with heterogeneous catalysis represents an ideal green chemistry approach, offering both environmental benefits and operational simplicity [13].

Automation and Combinatorial Applications

Tentagel resin systems demonstrate excellent compatibility with automated synthesis platforms. Using HATU and collidine in N-methylpyrrolidone at 60°C for 6 hours, yields of 70-85% are consistently achieved [11]. The resin's compatibility with automated liquid handling systems enables high-throughput synthesis of compound libraries for biological screening applications [11].

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.73

Appearance

Melting Point

Storage

UNII

Related CAS

26297-64-3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 57 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 49 of 57 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Flunitrazepam

General Manufacturing Information

Dates

2: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501536/ PubMed PMID: 30000596.

3: Li W, Chen S, Xu D, Wen Q, Yang T, Liu J. A DNA as a Substrate and an Enzyme: Direct Profiling Methyltransferase Activity by Cytosine Methylation of a DNAzyme. Chemistry. 2018 Jul 12. doi: 10.1002/chem.201802822. [Epub ahead of print] PubMed PMID: 30001458.

4: Kuan PF, Mi Z, Georgopoulos P, Hashim D, Luft BJ, Boffetta P. Enhanced exposure assessment and genome-wide DNA methylation in World Trade Center disaster responders. Eur J Cancer Prev. 2018 Jul 11. doi: 10.1097/CEJ.0000000000000460. [Epub ahead of print] PubMed PMID: 30001286.

5: Gu T, Lin X, Cullen SM, Luo M, Jeong M, Estecio M, Shen J, Hardikar S, Sun D, Su J, Rux D, Guzman A, Lee M, Qi LS, Chen JJ, Kyba M, Huang Y, Chen T, Li W, Goodell MA. DNMT3A and TET1 cooperate to regulate promoter epigenetic landscapes in mouse embryonic stem cells. Genome Biol. 2018 Jul 12;19(1):88. doi: 10.1186/s13059-018-1464-7. PubMed PMID: 30001199.

6: Li J, Yu J, Huang Y, Zhao H, Tian L. Highly Stable and Multi-Emissive Silver Nanoclusters Synthesized in situ in DNA Hydrogel and Their Application for Hydroxyl Radical Sensing. ACS Appl Mater Interfaces. 2018 Jul 12. doi: 10.1021/acsami.8b09152. [Epub ahead of print] PubMed PMID: 30001115.

7: Mouammine A, Collier J. The impact of DNA methylation in Alphaproteobacteria. Mol Microbiol. 2018 Jul 11. doi: 10.1111/mmi.14079. [Epub ahead of print] Review. PubMed PMID: 29995343.

8: Fesenko DO, Guseinov TO, Lapa SA, Kuznetsova VE, Shershov VE, Spitsyn MA, Nasedkina TV, Zasedatelev AS, Chudinov AV. [Substrate Properties of New Fluorescently Labeled Deoxycytidine Triphosphates in Enzymatic Synthesis of DNA with Polymerases of Families A and B]. Mol Biol (Mosk). 2018 May-Jun;52(3):533-542. doi: 10.7868/S0026898418030175. Russian. PubMed PMID: 29989586.

9: Blanquart C, Linot C, Cartron PF, Tomaselli D, Mai A, Bertrand P. Epigenetic metalloenzymes. Curr Med Chem. 2018 Jul 5. doi: 10.2174/0929867325666180706105903. [Epub ahead of print] PubMed PMID: 29984644.

10: Ang YS, Woon WWE, Yung LL. The role of spacer sequence in modulating turn-on fluorescence of DNA-templated silver nanoclusters. Nucleic Acids Res. 2018 Jul 3. doi: 10.1093/nar/gky521. [Epub ahead of print] PubMed PMID: 29982768.

11: Takahashi S, Osabe K, Fukushima N, Takuno S, Miyaji N, Shimizu M, Takasaki-Yasuda T, Suzuki Y, Dennis ES, Seki M, Fujimoto R. Genome-wide characterization of DNA methylation, small RNA expression, and histone H3 lysine nine di-methylation in Brassica rapa L. DNA Res. 2018 Jun 29. doi: 10.1093/dnares/dsy021. [Epub ahead of print] PubMed PMID: 29982343.

12: Lavanya N, Nizeyimana Claude J, Sekar C. Electrochemical determination of purine and pyrimidine bases using copper doped cerium oxide nanoparticles. J Colloid Interface Sci. 2018 Jun 23;530:202-211. doi: 10.1016/j.jcis.2018.06.046. [Epub ahead of print] PubMed PMID: 29982012.

13: Rampoldi A, Crooke SN, Preininger MK, Jha R, Maxwell J, Ding L, Spearman P, Finn MG, Xu C. Targeted Elimination of Tumorigenic Human Pluripotent Stem Cells Using Suicide-inducing Virus-like Particles. ACS Chem Biol. 2018 Jul 6. doi: 10.1021/acschembio.8b00490. [Epub ahead of print] PubMed PMID: 29979576.

14: Gao X, Zhang Y, Schöttker B, Brenner H. Vitamin D status and epigenetic-based mortality risk score: strong independent and joint prediction of all-cause mortality in a population-based cohort study. Clin Epigenetics. 2018 Jun 20;10:84. doi: 10.1186/s13148-018-0515-y. eCollection 2018. PubMed PMID: 29977410; PubMed Central PMCID: PMC6011585.

15: Karthikeyan A, Zeller M, Thomas Muthiah P. Supramolecular architectures in metal(II) (Cd/Zn) halide/nitrate complexes of cytosine/5-fluorocytosine. Acta Crystallogr C Struct Chem. 2018 Jul 1;74(Pt 7):789-796. doi: 10.1107/S2053229618007672. Epub 2018 Jun 5. PubMed PMID: 29973418.

16: Frolinger T, Herman F, Sharma A, Sims S, Wang J, Pasinetti GM. Epigenetic modifications by polyphenolic compounds alter gene expression in the hippocampus. Biol Open. 2018 Jul 3. pii: bio.035196. doi: 10.1242/bio.035196. [Epub ahead of print] PubMed PMID: 29970476.

17: Ohtani H, Liu M, Zhou W, Liang G, Jones PA. Switching roles for DNA and histone methylation depend on evolutionary ages of human endogenous retroviruses. Genome Res. 2018 Jul 3. pii: gr.234229.118. doi: 10.1101/gr.234229.118. [Epub ahead of print] PubMed PMID: 29970451.

18: Das JK, Choudhury PP, Chaudhuri A, Hassan SS, Basu P. Analysis of Purines and Pyrimidines distribution over miRNAs of Human, Gorilla, Chimpanzee, Mouse and Rat. Sci Rep. 2018 Jul 2;8(1):9974. doi: 10.1038/s41598-018-28289-x. PubMed PMID: 29967426; PubMed Central PMCID: PMC6028587.

19: Živná M, Kidd K, Přistoupilová A, Barešová V, DeFelice M, Blumenstiel B, Harden M, Conlon P, Lavin P, Connaughton DM, Hartmannová H, Hodaňová K, Stránecký V, Vrbacká A, Vyleťal P, Živný J, Votruba M, Sovová J, Hůlková H, Robins V, Perry R, Wenzel A, Beck BB, Seeman T, Viklický O, Rajnochová-Bloudíčková S, Papagregoriou G, Deltas CC, Alper SL, Greka A, Bleyer AJ, Kmoch S. Noninvasive Immunohistochemical Diagnosis and Novel MUC1 Mutations Causing Autosomal Dominant Tubulointerstitial Kidney Disease. J Am Soc Nephrol. 2018 Jul 2. pii: ASN.2018020180. doi: 10.1681/ASN.2018020180. [Epub ahead of print] PubMed PMID: 29967284.

20: Smith GP, Fraccia TP, Todisco M, Zanchetta G, Zhu C, Hayden E, Bellini T, Clark NA. Backbone-free duplex-stacked monomer nucleic acids exhibiting Watson-Crick selectivity. Proc Natl Acad Sci U S A. 2018 Jul 2. pii: 201721369. doi: 10.1073/pnas.1721369115. [Epub ahead of print] PubMed PMID: 29967169.